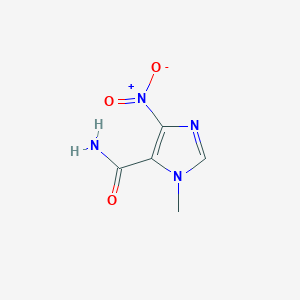

1-Methyl-4-nitro-1h-imidazole-5-carboxamide

Description

Properties

IUPAC Name |

3-methyl-5-nitroimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-8-2-7-5(9(11)12)3(8)4(6)10/h2H,1H3,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUARTNVPDGQVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278513 | |

| Record name | 1-methyl-4-nitro-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5413-88-7 | |

| Record name | NSC7856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-4-nitro-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthetic route for Minopafant involves several steps:

Esterification: 2-methoxy-1,3-propanediol is esterified with phenyl chlorocarbonate in pyridine to form a diester.

Carbamate Formation: The diester is treated with 2-(aminomethyl)pyridine in refluxing chloroform, yielding a carbamate.

Dicarbamate Formation: The carbamate is reacted with 4-hydroxypiperidine in refluxing chloroform to afford a dicarbamate.

Tricarbamate Formation: The dicarbamate is treated with octadecyl isocyanate to form a tricarbamate.

Acylation: The tricarbamate is acylated with 2-methoxybenzoyl chloride in pyridine to give the precursor.

Final Treatment: The precursor is treated with ethyl iodide at reflux temperature and submitted to an ion exchange resin.

Chemical Reactions Analysis

Minopafant undergoes various chemical reactions, including:

Oxidation: Minopafant can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or amines.

Common reagents and conditions used in these reactions include pyridine, chloroform, and ethyl iodide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-4-nitro-1H-imidazole-5-carboxamide exhibits significant potential as an antibacterial and antiparasitic agent. Its structural similarity to other nitroimidazoles suggests that it may inhibit key enzymes involved in metabolic pathways within pathogens. In vitro studies indicate that it has potent activity against organisms such as Entamoeba histolytica and Giardia intestinalis, with half-maximal inhibitory concentrations lower than those of standard treatments like metronidazole.

Enzyme Inhibition Studies

Research has highlighted the compound's role in studying enzyme mechanisms, particularly as an inhibitor for enzymes like β-glucuronidase, which is relevant in anti-inflammatory and anticancer drug development. Modifications to the imidazole ring can lead to compounds with enhanced inhibitory activity.

Photochemistry and Materials Science

The photochemical properties of this compound allow it to be utilized in materials science. Its ability to undergo photochemical reactions makes it suitable for applications in imaging, sensing, and the development of photo-switchable components.

Case Study 1: Antiparasitic Activity

A study investigated the antiparasitic effects of this compound on Giardia intestinalis. The results demonstrated that the compound exhibited significant inhibitory activity, suggesting its potential as an alternative treatment for giardiasis. The study compared its efficacy with metronidazole, revealing that the new compound had a comparable or superior effect in vitro .

Case Study 2: Enzyme Inhibition

Another research project focused on the inhibition of β-glucuronidase by derivatives of this compound. The findings indicated that specific modifications to the imidazole structure could enhance binding affinity and inhibitory potency, paving the way for novel therapeutic agents targeting inflammatory diseases.

Comparison with Related Compounds

The following table summarizes the characteristics of this compound compared to similar compounds:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| 1-Methylimidazole | Imidazole ring without nitro or carboxamide | Antifungal | Simpler structure, less reactivity |

| 4-Nitroimidazole | Nitro group on imidazole ring | Antimicrobial | Lacks carboxamide functionality |

| 1-Methyl-4-nitroimidazole | Similar core structure but without carboxamide | Antimicrobial | Focuses on simpler derivatives |

| This compound | Contains both nitro and carboxamide groups | Antibacterial/Antiparasitic | Enhanced reactivity and biological applications |

Mechanism of Action

Minopafant exerts its effects by antagonizing the platelet activating factor receptor. This receptor is involved in various cellular processes, including inflammation and thrombosis. By blocking this receptor, Minopafant inhibits platelet aggregation and reduces inflammation. The molecular targets and pathways involved include the platelet activating factor receptor and downstream signaling pathways .

Comparison with Similar Compounds

Benzimidazole Derivatives

Several benzo[d]imidazole-5-carboxamide derivatives (e.g., VIIv, VIIw, VIIx from ) share the carboxamide group but incorporate a fused benzene ring and varied substituents:

- N,1-Dicyclohexyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxamide (VIIv): Buff-colored powder with a melting point of 112–114°C.

- 1-Cyclohexyl-2-(4-nitrophenyl)-N-phenyl-1H-benzo[d]imidazole-5-carboxamide (VIIw) : Melts at 130–132°C. The phenyl substitution may increase π-π stacking interactions in biological targets .

Key Difference: The fused benzene ring in benzimidazole derivatives increases molecular rigidity and aromaticity, which could enhance binding affinity but reduce solubility compared to non-fused imidazoles.

Imidazole Carboxylate Esters

Tetrasubstituted imidazole carboxylates (e.g., 3f, 3h, 3j from ) replace the carboxamide with ester groups:

- Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f): White solid (mp 119–120°C).

- Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate (3j) : Melts at 157–158°C. Halogen substituents (Cl, F) introduce electronegativity, affecting electronic distribution .

Key Difference: Carboxamide groups (–CONH2) provide hydrogen-bond donors/acceptors critical for drug-receptor interactions, whereas esters (–COOR) are metabolically labile.

Functional Group Variations

- 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS: 54828-05-6): Replaces carboxamide with a carboxylic acid (–COOH). The acidic proton (pKa ~3–4) increases water solubility but may limit blood-brain barrier penetration .

- 1-Methyl-4-nitro-1H-imidazol-5-amine (CAS: 4531-54-8): Substitutes carboxamide with an amine (–NH2). The amine group introduces basicity (pKa ~9–10), altering ionization state under physiological conditions .

Physicochemical Properties Comparison

Biological Activity

1-Methyl-4-nitro-1H-imidazole-5-carboxamide (MNICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of MNICA, examining its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

MNICA is characterized by its imidazole ring, which contains two nitrogen atoms, a methyl group at the 1-position, a nitro group at the 4-position, and a carboxamide functional group at the 5-position. Its molecular formula is with a molar mass of approximately 174.13 g/mol .

Structural Features

| Feature | Description |

|---|---|

| Imidazole Ring | Five-membered aromatic ring with two nitrogens |

| Methyl Group | Attached to the first nitrogen atom |

| Nitro Group | Positioned at the fourth carbon |

| Carboxamide Group | Located at the fifth carbon |

Antimicrobial Properties

MNICA exhibits notable antimicrobial activity against various pathogens. Research indicates that compounds containing imidazole and nitro groups often demonstrate effective inhibition of bacterial growth. For instance, MNICA has shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 40-500 µg/mL depending on the bacterial strain.

In Vitro Studies

In vitro studies have demonstrated that MNICA can inhibit the growth of Staphylococcus aureus and Escherichia coli, among others. The specific MIC values for these bacteria are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 40 |

| Bacillus subtilis | 300 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 500 |

Anticancer Activity

The anticancer potential of MNICA has been explored in various studies. For example, in a study involving MCF-7 breast cancer cells, MNICA demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity. Additionally, tumor growth suppression was observed in murine models treated with MNICA, highlighting its potential as an anticancer agent.

Case Study: MCF-7 Cell Line

In a controlled experiment:

- Cell Line: MCF-7 (human breast adenocarcinoma)

- Dosage: Daily administration

- Outcome: Increased apoptosis rates and reduced tumor size compared to controls.

The biological activity of MNICA is largely attributed to its structural components:

- The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

- The imidazole ring allows for interactions with various biological targets, potentially disrupting critical protein functions involved in disease pathways.

HIV-1 Integrase Inhibition

Recent studies have suggested that MNICA may inhibit HIV-1 integrase activity, a vital enzyme for viral replication. This inhibition could be linked to its ability to disrupt protein-protein interactions essential for viral integration into host DNA.

Q & A

Q. What are the carcinogenic risks associated with prolonged exposure to this compound?

- Answer : While specific data on this compound are limited, structurally related nitroimidazoles (e.g., 4-Methylimidazole) are classified as Group 2B carcinogens by IARC due to DNA adduct formation. Implement strict exposure controls (e.g., air monitoring, biological sampling) and adhere to OSHA guidelines for laboratory handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.